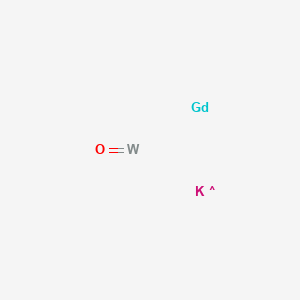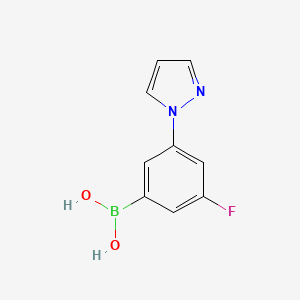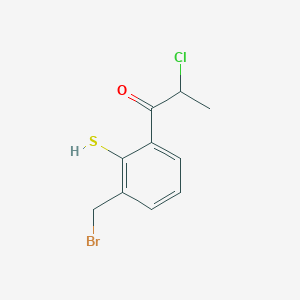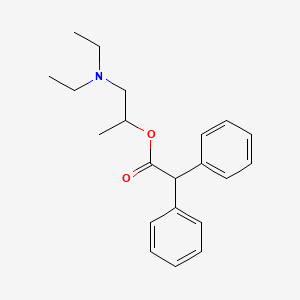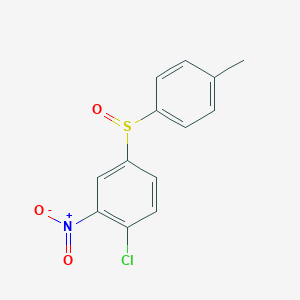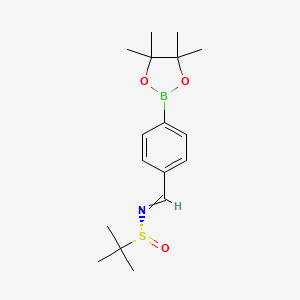![molecular formula C27H35NO5 B14076905 1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester CAS No. 1361198-80-2](/img/structure/B14076905.png)
1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester is a complex organic compound that belongs to the class of pyrrolidinecarboxylic acids. This compound is characterized by its unique structural features, including a pyrrolidine ring, a cyclopentyloxy group, and a methoxyphenyl group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the cyclopentyloxy and methoxyphenyl groups via substitution reactions.
Step 3: Esterification to attach the [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester moiety.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone or ester groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pyrrolidinecarboxylic acid derivatives: Compounds with similar pyrrolidine ring structures.
Cyclopentyloxyphenyl compounds: Molecules containing the cyclopentyloxyphenyl group.
Methoxyphenyl esters: Esters with methoxyphenyl substituents.
Uniqueness
1-Pyrrolidinecarboxylic acid, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-oxo-, [(4S)-4-(1-methylethenyl)-1-cyclohexen-1-yl]methyl ester is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
1361198-80-2 |
|---|---|
Formule moléculaire |
C27H35NO5 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H35NO5/c1-18(2)20-10-8-19(9-11-20)17-32-27(30)28-16-22(15-26(28)29)21-12-13-24(31-3)25(14-21)33-23-6-4-5-7-23/h8,12-14,20,22-23H,1,4-7,9-11,15-17H2,2-3H3/t20-,22?/m1/s1 |
Clé InChI |
JDWAOYHBJSFPSD-PSDZMVHGSA-N |
SMILES isomérique |
CC(=C)[C@H]1CCC(=CC1)COC(=O)N2CC(CC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 |
SMILES canonique |
CC(=C)C1CCC(=CC1)COC(=O)N2CC(CC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


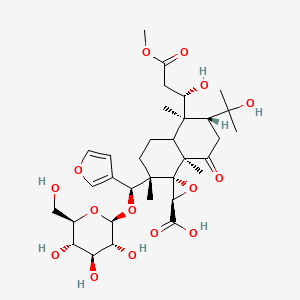
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14076830.png)

![7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one](/img/structure/B14076840.png)
